N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide
CAS No.: 821007-58-3
Cat. No.: VC16809487
Molecular Formula: C26H30N2O2
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821007-58-3 |
|---|---|
| Molecular Formula | C26H30N2O2 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C26H30N2O2/c1-27(26(29)25-13-8-20-30-25)23-14-17-28(18-15-23)19-16-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-13,20,23-24H,14-19H2,1H3 |
| Standard InChI Key | BJNSLQHOLJZNSV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Introduction
Molecular Formula
The molecular formula is C24H28N2O2, with a molecular weight of approximately 376.49 g/mol.
Synthesis Pathway
The synthesis of this compound typically involves multiple steps to incorporate the diphenylpropyl group, piperidine core, and furan-based carboxamide functionality. A general synthetic route could include:
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Preparation of Piperidine Intermediate:
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Start with commercially available piperidine derivatives.
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Introduce the 3,3-diphenylpropyl group via alkylation using a suitable halide (e.g., benzyl chloride derivatives).
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Formation of the Amide Bond:
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Couple the modified piperidine with furan-2-carboxylic acid or its derivatives using an amide coupling reagent like HATU or EDCI.
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Methylation of Nitrogen:
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Methylate the secondary amine using methyl iodide or dimethyl sulfate under basic conditions.
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Reaction Conditions
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Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).
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Catalysts: Base catalysts like triethylamine or potassium carbonate.
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Temperature: Moderate heating (~50–80°C) for coupling reactions.
Potential Applications
The compound's structure suggests it may have applications in pharmacology due to its resemblance to known bioactive molecules. Below are some potential areas of interest:
Pharmacological Activity
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The presence of a piperidine ring and amide functionality is common in many drugs targeting central nervous system (CNS) disorders.
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The diphenylpropyl group may enhance lipophilicity and membrane permeability, making it suitable for CNS penetration.
Drug Design
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The furan-2-carboxamide moiety could interact with biological targets such as enzymes or receptors through hydrogen bonding.
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Potential therapeutic areas include pain management, neurodegenerative diseases, or psychiatric disorders.
Research Tool
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This compound could serve as a scaffold for designing analogs with improved activity or selectivity for specific biological targets.
Research Findings and Data
These findings suggest that compounds containing piperidine and carboxamide groups are versatile in medicinal chemistry.
Future Directions
To fully understand the potential of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide:
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Conduct computational studies (e.g., docking simulations) to predict binding affinity to biological targets.
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Perform in vitro assays to evaluate pharmacological activity (e.g., receptor binding studies).
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Investigate ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to assess drug-likeness.
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